![molecular formula C12H18ClNO B1380546 [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride CAS No. 1790155-80-4](/img/structure/B1380546.png)

[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride

Overview

Description

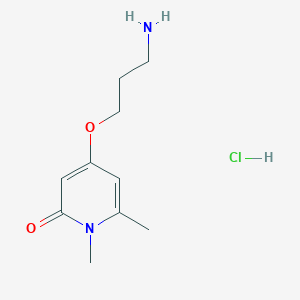

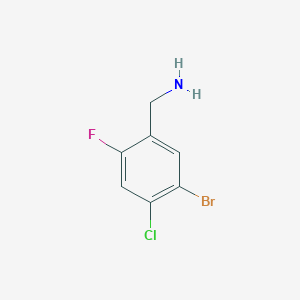

“[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride” is an organic compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The compound appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is (1-(aminomethyl)-3-phenylcyclobutyl)methanol hydrochloride . The InChI code for this compound is 1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H .Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 227.73 . The InChI code for this compound is 1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H .Scientific Research Applications

Catalytic Applications

One study explores the synthesis and characterization of μ‐Chlorido‐bridged Dimanganese(II) complexes, where the reaction of specific compounds in the presence of MnCl2 in methanol led to the creation of dinuclear μ-chlorido-bridged manganese(II) complexes. These complexes were found to act as catalysts or catalyst precursors in the solvent-free low-power microwave-assisted oxidation of selected secondary alcohols to the corresponding ketones, demonstrating the compound's relevance in catalytic oxidation processes (Alexandru et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, a high-performance liquid chromatography (HPLC) method for determining trace methanol in high water content samples was established using a derivatization approach with specific reagents. This method demonstrates the compound's utility in analytical applications, particularly in the accurate measurement of methanol content in Chinese liquor medicine, showcasing its potential in ensuring product safety and compliance with regulations (Kuo et al., 2020).

Nanoparticle Synthesis

The compound has also been utilized in the synthesis of nanoparticles. A study reported the use of a hetero bicyclic compound derived from benzil and tris(hydroxymethyl)aminomethane in methanol to yield a specific bicyclic compound. This compound was then used as a reducing and stabilizing agent to prepare zinc nanoparticles, indicating its application in the field of nanotechnology and materials science (Pushpanathan & Kumar, 2014).

Organic Synthesis

In organic synthesis, a series of amino acid methyl ester hydrochlorides were prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane. This method is compatible with various amino acids and highlights the compound's utility in synthesizing amino acid derivatives, offering a straightforward approach to preparing these compounds in good to excellent yields (Li & Sha, 2008).

Safety and Hazards

properties

IUPAC Name |

[1-(aminomethyl)-3-phenylcyclobutyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCZJDFMKDUSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)CO)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)